1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-1H-pyrrole-2,5-dione
CAS No.:
Cat. No.: VC13823904
Molecular Formula: C14H23NO7
Molecular Weight: 317.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23NO7 |
|---|---|
| Molecular Weight | 317.33 g/mol |
| IUPAC Name | 1-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C14H23NO7/c16-4-6-20-8-10-22-12-11-21-9-7-19-5-3-15-13(17)1-2-14(15)18/h1-2,16H,3-12H2 |
| Standard InChI Key | DNTLCLPYCNBCHS-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCO |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a maleimide core (pyrrole-2,5-dione) linked to a 14-hydroxy-3,6,9,12-tetraoxatetradecyl chain. The maleimide group, a five-membered ring with two ketone groups, enables thiol-reactive conjugation via Michael addition . The PEG spacer, a 14-carbon chain with four ether oxygens at positions 3, 6, 9, and 12, terminates in a hydroxyl group. This structure, represented as HO-(CH₂CH₂O)₄-CH₂CH₂-maleimide, balances hydrophilicity and reactivity, making it ideal for aqueous environments .
Physical and Chemical Characteristics
Key physicochemical parameters include a predicted density of 1.226±0.06 g/cm³, reflecting the PEG chain’s influence on molecular packing . The high boiling point (461.9±40.0 °C) suggests thermal stability under standard conditions, though decomposition risks exist at elevated temperatures . The pKa of 14.36±0.10 indicates weak acidity, primarily from the hydroxyl group, which may participate in hydrogen bonding or further functionalization .
Synthesis and Production
Synthetic Pathways
The compound is synthesized through nucleophilic substitution reactions. A reported method involves reacting 3,4-dichlorofuran-2,5-dione with a PEG-alcohol derivative in acetic acid under reflux . For instance, 4-acetylaniline derivatives can be substituted with PEG chains to form intermediates, which are subsequently oxidized to yield the maleimide group . Alternative routes employ chalcone intermediates, where PEG-alcohols undergo condensation with maleic anhydride derivatives .
Purification and Quality Control
Purification typically involves recrystallization from ethanol or aqueous mixtures, followed by chromatographic techniques to remove unreacted precursors . Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy validate structural integrity, with characteristic peaks at 1730 cm⁻¹ (C=O stretch) and 1670 cm⁻¹ (maleimide carbonyls) . Mass spectrometry confirms the molecular ion peak at m/z 317.33 .
Applications in Bioconjugation and Drug Delivery
Thiol-Maleimide Coupling
The maleimide group selectively reacts with thiol (-SH) groups under mild conditions (pH 6.5–7.5), forming stable thioether bonds. This reaction is pivotal in antibody-drug conjugates (ADCs), where cytotoxic agents are linked to antibodies via PEG spacers . The PEG chain enhances solubility and reduces immunogenicity, critical for in vivo applications .
Surface Modification and Nanotechnology
In nanotechnology, the compound functionalizes gold nanoparticles and liposomes. The hydroxyl group enables surface anchoring, while the maleimide facilitates payload attachment. For example, PEGylated liposomes modified with this compound show prolonged circulation times and targeted drug release .
Recent Advances and Future Directions
Innovations in Bioconjugation
Recent studies explore photoactivatable maleimides for spatiotemporal control in drug delivery. By incorporating light-sensitive groups, researchers aim to reduce off-target effects in ADCs.
PEG Chain Optimization
Variations in PEG length (e.g., PEG4 vs. PEG6) are being evaluated to balance steric hindrance and solubility. Preliminary data suggest that the tetraoxatetradecyl chain (PEG5) offers optimal pharmacokinetics for renal clearance .
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